Aticaprant

Vue d'ensemble

Description

Applications De Recherche Scientifique

LY-2456302 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kappa opioid receptor interactions and signaling pathways.

Biology: Investigated for its effects on stress, mood, and addictive behaviors in animal models.

Medicine: Explored as a potential therapeutic agent for mood disorders, addiction, and other neuropsychiatric conditions.

Industry: Utilized in the development of new pharmaceuticals targeting the kappa opioid receptor .

Mécanisme D'action

Aticaprant, also known by its developmental codes JNJ-67953964, CERC-501, and LY-2456302, is a κ-opioid receptor (KOR) antagonist . This article provides a comprehensive overview of the mechanism of action of this compound.

Target of Action

This compound primarily targets the κ-opioid receptor (KOR) . The KOR is part of the endogenous opioid system, which includes other receptors such as mu and delta opioid receptors . The KOR is the biological target of the endogenous opioid peptide dynorphin .

Mode of Action

This compound acts as a selective antagonist of the KOR . It has decent selectivity for the KOR over the μ-opioid receptor (MOR) and other targets . As an antagonist, it binds to the KOR and blocks its activation, thereby inhibiting the effects of endogenous or exogenous kappa opioid agonists .

Biochemical Pathways

It is known that the kor is involved in modulating pain in central and peripheral neuronal circuits and a wide array of physiological functions and neuropsychiatric behaviors . Therefore, antagonism of the KOR by this compound could potentially affect these pathways and their downstream effects.

Pharmacokinetics

This compound is taken orally . It has a bioavailability of 25% . The drug is rapidly absorbed, with maximal concentrations occurring 1 to 2 hours after administration . It has an elimination half-life of 30 to 40 hours in healthy subjects . The circulating levels of this compound increase proportionally with increasing doses .

Result of Action

This compound’s action results in the blockade of the KOR, which can have various molecular and cellular effects. For instance, it has been found to dose-dependently block fentanyl-induced miosis at 25 mg and 60 mg in humans . It is currently under development for the treatment of major depressive disorder , and its efficacy may be compromised by the countervailing activation of pro-inflammatory cytokines in microglia within the CNS .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, like other kappa opioid antagonists currently under clinical investigation for the treatment of major depression, its efficacy may be compromised by the countervailing activation of pro-inflammatory cytokines in microglia within the CNS

Analyse Biochimique

Biochemical Properties

Aticaprant acts as a selective antagonist of the κ-opioid receptor, which is the biological target of the endogenous opioid peptide dynorphin . The compound has a high affinity for the κ-opioid receptor, with a dissociation constant (K_i) of 0.81 nM, compared to 24.0 nM and 155 nM for the μ-opioid receptor and δ-opioid receptor, respectively . This selectivity is crucial for its therapeutic effects, as it minimizes interactions with other opioid receptors that could lead to unwanted side effects. This compound’s interaction with the κ-opioid receptor inhibits the receptor’s activity, which is associated with stress and depressive behaviors .

Cellular Effects

This compound influences various cellular processes by modulating the activity of the κ-opioid receptor. This modulation affects cell signaling pathways, particularly those involved in stress and reward mechanisms . By antagonizing the κ-opioid receptor, this compound reduces the activation of pro-inflammatory cytokines in microglia within the central nervous system, which is believed to contribute to its antidepressant effects . Additionally, this compound has been shown to increase fMRI activation in the ventral striatum during reward anticipation, indicating its role in enhancing reward-related brain activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the κ-opioid receptor, where it acts as a potent and selective antagonist . This binding prevents the receptor from interacting with its endogenous ligand, dynorphin, thereby inhibiting the downstream signaling pathways associated with stress and depressive behaviors . This compound’s selectivity for the κ-opioid receptor over other opioid receptors is a key factor in its therapeutic profile, as it reduces the likelihood of side effects related to non-target receptor interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and a relatively long half-life of 30 to 40 hours . This stability is important for maintaining consistent therapeutic levels of the compound over time. Studies have shown that this compound’s effects on depressive symptoms are sustained over a period of six weeks when used as an adjunct to standard antidepressant therapies . Additionally, the compound’s ability to cross the blood-brain barrier ensures its central effects are maintained throughout the treatment period .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound reduces alcohol intake and prevents stress-triggered alcohol seeking in rodents via a κ-opioid receptor-mediated mechanism . The compound has been effective in reducing alcohol relapse-like drinking in a dose-dependent manner, with significant effects observed at doses of 1-3 mg/kg . At higher doses, this compound has been shown to occupy and antagonize the μ-opioid receptor, suggesting potential off-target effects at these concentrations .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The compound’s metabolic pathways involve hydroxylation and subsequent conjugation reactions, which facilitate its excretion from the body . The involvement of specific cytochrome P450 enzymes in this compound’s metabolism highlights the importance of considering potential drug-drug interactions when co-administering other medications that are metabolized by the same enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound readily crosses the blood-brain barrier, allowing it to exert its central effects on the κ-opioid receptors in the brain . Additionally, this compound’s distribution within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the κ-opioid receptors located on the cell membrane . The compound’s ability to target these receptors is facilitated by its lipophilic nature, which allows it to diffuse across cellular membranes . Post-translational modifications of the κ-opioid receptor, such as phosphorylation, can influence this compound’s binding affinity and efficacy .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du LY-2456302 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés incluent la formation du cycle pyrrolidine et la fixation subséquente des groupes phénoxy et fluorobenzamide. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du LY-2456302 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et les considérations environnementales. Cela inclut l'utilisation de réacteurs à écoulement continu, de systèmes automatisés et de mesures strictes de contrôle de la qualité pour assurer la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions

LY-2456302 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, généralement en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, souvent en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, généralement en utilisant des réactifs comme des halogènes ou des nucléophiles

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants à des températures contrôlées.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et autres agents réducteurs dans des solvants anhydres.

Substitution : Halogènes, nucléophiles et autres réactifs en présence de catalyseurs et dans des conditions contrôlées

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés. Les réactions de substitution peuvent conduire à divers dérivés substitués en fonction du nucléophile ou de l'électrophile utilisé .

Applications de la recherche scientifique

LY-2456302 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les interactions et les voies de signalisation du récepteur opioïde kappa.

Biologie : Etudié pour ses effets sur le stress, l'humeur et les comportements addictifs chez les modèles animaux.

Médecine : Exploré comme agent thérapeutique potentiel pour les troubles de l'humeur, la dépendance et autres conditions neuropsychiatriques.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur opioïde kappa .

Mécanisme d'action

LY-2456302 exerce ses effets en antagonisant sélectivement le récepteur opioïde kappa. Ce récepteur est impliqué dans la modulation du stress, de l'humeur et des comportements addictifs. En bloquant le récepteur, LY-2456302 peut réduire les effets négatifs associés à l'activation du récepteur kappa, tels que la dysphorie et l'anhédonie. Le composé a montré son efficacité dans les modèles précliniques de dépression, d'anxiété et de dépendance .

Comparaison Avec Des Composés Similaires

LY-2456302 est comparé à d'autres antagonistes du récepteur opioïde kappa, tels que :

JDTic : Un antagoniste du récepteur opioïde kappa à action prolongée avec un profil pharmacocinétique différent.

nor-BNI : Un autre antagoniste à action prolongée avec une structure chimique et une durée d'action distinctes.

CYM-52220 et CYM-52288 : De nouveaux antagonistes du récepteur opioïde kappa avec des durées d'action plus courtes que le LY-2456302.

Unicité

LY-2456302 se distingue par ses propriétés pharmacocinétiques favorables, notamment une absorption rapide, une bonne biodisponibilité orale et une occupation sélective du récepteur opioïde kappa central. Ces propriétés en font un candidat prometteur pour le développement clinique et les applications thérapeutiques .

Propriétés

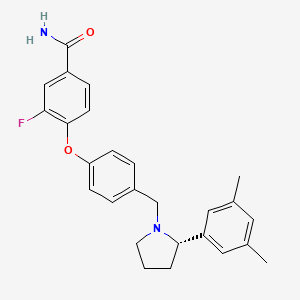

IUPAC Name |

4-[4-[[(2S)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPMYDSXGRRERG-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151777 | |

| Record name | LY-2456302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174130-61-0 | |

| Record name | 4-[4-[[(2S)-2-(3,5-Dimethylphenyl)-1-pyrrolidinyl]methyl]phenoxy]-3-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174130-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aticaprant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174130610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2456302 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2456302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATICAPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE4G8X55F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

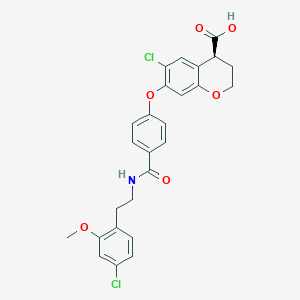

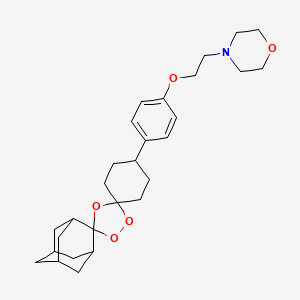

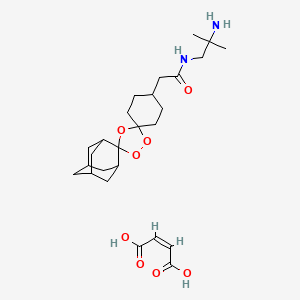

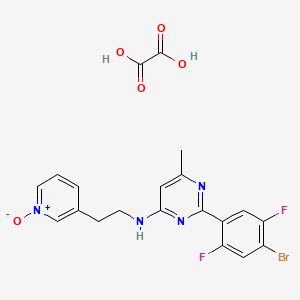

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B605602.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)